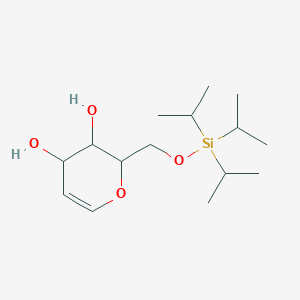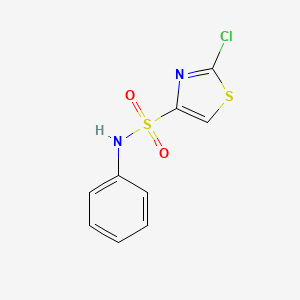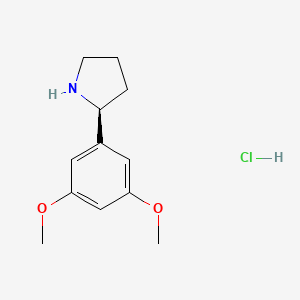
(s)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride: is a chemical compound with the molecular formula C12H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3,5-dimethoxyphenyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently cyclized to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a tool for investigating the mechanisms of action of various biological pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in areas where its unique chemical properties could offer advantages over existing treatments .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other products that require specific chemical functionalities .
Mecanismo De Acción
The mechanism of action of (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with .
Comparación Con Compuestos Similares
- (S)-3-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
- ®-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride
- (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
Comparison: Compared to similar compounds, (S)-2-(3,5-Dimethoxyphenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and overall properties. For example, the 3,5-dimethoxy substitution pattern may result in different binding affinities and selectivities for molecular targets compared to other substitution patterns .
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1 |
Clave InChI |
SMXFYICWIXZMMA-YDALLXLXSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC.Cl |
SMILES canónico |
COC1=CC(=CC(=C1)C2CCCN2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
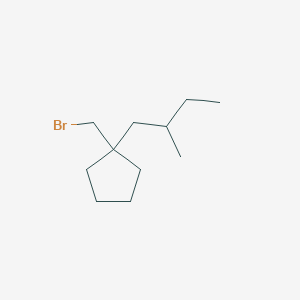
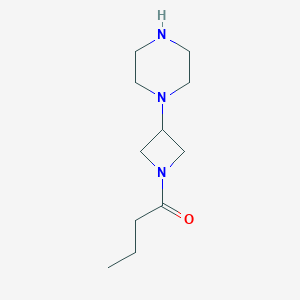
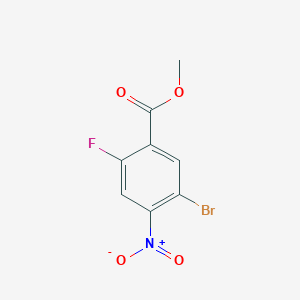
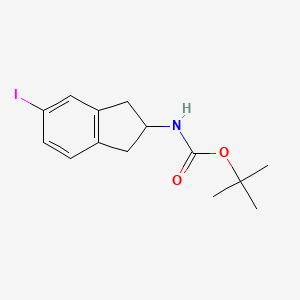
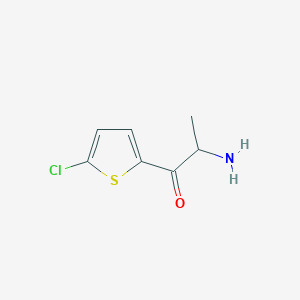
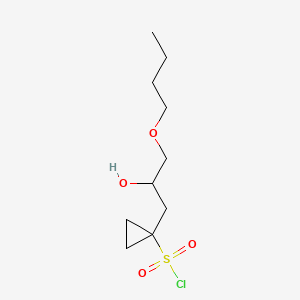

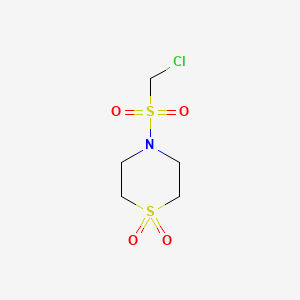

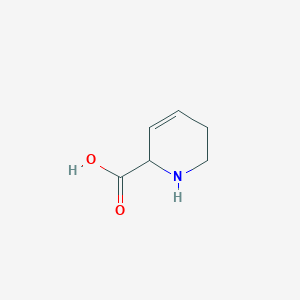
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
